molecular formula C9H12N2O B2372582 5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde CAS No. 1781158-47-1

5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde

Cat. No.: B2372582
CAS No.: 1781158-47-1
M. Wt: 164.208
InChI Key: VUBHSQUCUDEYQX-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H12N2O It is a pyrazole derivative characterized by a cyclobutyl group attached to the pyrazole ring, a methyl group at the 1-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, cyclobutanone can be reacted with hydrazine hydrate to form the cyclobutyl-substituted pyrazole.

    Methylation: The pyrazole ring is then methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Formylation: Finally, the aldehyde group is introduced at the 4-position through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 5-Cyclobutyl-1-methylpyrazole-4-carboxylic acid.

    Reduction: 5-Cyclobutyl-1-methylpyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The cyclobutyl and pyrazole moieties can interact with the active site of enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclobutyl-1-methylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Cyclobutyl-1-methylpyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    5-Cyclobutyl-1-methylpyrazole-4-nitro: Similar structure but with a nitro group instead of an aldehyde.

Uniqueness

5-Cyclobutyl-1-methylpyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific reactions that are not possible with the carboxylic acid or alcohol derivatives. This makes it a valuable intermediate in organic synthesis and a useful tool in biological research.

Properties

IUPAC Name

5-cyclobutyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(7-3-2-4-7)8(6-12)5-10-11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBHSQUCUDEYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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